2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile
Description
2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile is a pyridine-based nitrile derivative with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and an acetonitrile moiety at position 3 (Figure 1).
For example, 2-[2-(pyridin-3-yl)phenoxy]acetonitrile (a structural analog) was synthesized using a palladium-catalyzed coupling reaction with a 40% yield .
Properties
IUPAC Name |
2-(2-chloro-6-methylpyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-3-7(4-5-10)8(9)11-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFRROYXPUUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile, with the chemical formula CHClN, is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1000514-91-9
- Molecular Weight : 166.61 g/mol
- Purity : 97% (as per supplier data) .
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound often exhibit biological activity through various mechanisms:
- Enzyme Inhibition : The presence of the chloro and methyl groups may enhance binding affinity to specific enzymes, impacting metabolic pathways.
- Cell Signaling Modulation : It may influence cell signaling pathways, affecting cellular responses and gene expression.
- Apoptosis Induction : Some studies suggest that related compounds can induce apoptosis in cancer cell lines, indicating potential anticancer properties.
Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential inhibition of bacterial growth through enzyme targeting. |
| Anticancer | Induces apoptosis in certain cancer cell lines, showing promise as an anticancer agent. |
| Anti-inflammatory | May modulate inflammatory responses through interaction with signaling pathways. |
Case Studies and Research Findings
-
Anticancer Properties :
- A study demonstrated the cytotoxic effects of pyridine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The presence of electron-withdrawing groups like chlorine significantly enhanced activity .
- Flow cytometry analysis indicated that these compounds could arrest cell proliferation and trigger apoptosis via increased caspase activity .
-
Enzyme Interaction Studies :
- Structural optimization studies revealed that halogen substitutions (like chlorine) improve binding affinity to target proteins involved in cancer progression .
- Inhibitory assays showed that compounds with similar structures effectively inhibited human carbonic anhydrases, which are implicated in tumor growth .
- Pharmacokinetics :
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Substituent Positions : The position of chlorine and methyl groups significantly impacts electronic properties. For instance, the electron-withdrawing Cl at position 2 in the target compound reduces electron density at the pyridine ring, whereas the methyl group (electron-donating) at position 6 may stabilize adjacent positions sterically and electronically .
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data
Key Observations :
- The nitrile group (C≡N) in these compounds typically exhibits IR stretches near 2200–2250 cm⁻¹ , though this data is absent for the target compound .
- The collision cross-section (CCS) of 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile ([M+H]⁺ = 183.03) is 133.4 Ų , suggesting moderate molecular size and polarity . Comparable data for the target compound could aid in chromatographic method development.
Electronic and Reactivity Profiles
- HOMO/LUMO Energies: While direct DFT calculations for the target compound are unavailable, demonstrates that substituents alter frontier orbital distributions. For example, non-planar structures in methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives result in localized HOMO/LUMO densities on the aromatic ring, influencing redox reactivity .
- Electron-Donating vs. Withdrawing Effects : The methyl group in the target compound may raise HOMO energy (increasing nucleophilicity), while the chlorine atom lowers LUMO energy (enhancing electrophilic susceptibility) .
Preparation Methods
Starting Materials and Key Intermediates
- Commercially available 2-amino-6-chloropyridine is often used as a starting point due to its appropriate substitution pattern and cost-effectiveness. It can be derived from 2,6-dichloropyridine via ammonolysis or hydrazinolysis-reduction sequences.
- Alternative starting materials include 2-chloro-3-methylpyridine or 6-methylpyridin-3-yl derivatives, which undergo further functionalization.
Chlorination and Methylation Steps
- Chlorination at the 2-position of pyridine rings can be achieved using phosphorus oxychloride or thionyl chloride in the presence of N-oxides, but these methods may pose industrial challenges due to safety and waste disposal concerns.
- Methylation at the 6-position is commonly performed via Suzuki–Miyaura cross-coupling reactions using methylboronic acid and palladium catalysts, providing good regioselectivity and yields (up to 82% in scale-up).
- The order of acetylation and bromination steps in intermediates affects yield and purity; reversing the sequence improves efficiency.
Introduction of the Acetonitrile Group
- Cyanomethylation is typically achieved by nucleophilic substitution of a suitable leaving group (e.g., benzyl chloride derivatives) with alkali metal cyanides such as sodium or potassium cyanide, often in the presence of phase transfer catalysts like tetra-n-butylammonium halides.
- Reactions are carried out in water-immiscible solvents like toluene at temperatures ranging from 60°C to 110°C, with reaction times from 1 to 6 hours.
- Alkali metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide) serve as bases to facilitate condensation reactions involving cyanoacetyl groups.
Purification and Isolation
- After cyanidation or condensation, products can be precipitated by acidifying aqueous phases using hydrochloric acid, phosphoric acid, or mixtures of acetic acid with mineral acids at 50°C to 115°C.
- Oxidation steps to finalize the product may employ hydrogen peroxide with catalytic sodium tungstate at mild temperatures (~20°C).
- Crystallization from solvents such as acetonitrile or ethyl acetate is used to remove impurities including triphenylphosphine oxide in palladium-catalyzed reactions.
Comparative Data Table of Key Preparation Steps
Research Findings and Industrial Considerations
- The use of palladium-catalyzed Suzuki–Miyaura coupling is a preferred method for regioselective methylation due to its high yield and scalability, with solvent optimization (e.g., replacing 1,2-dimethoxyethane with ethanol) improving industrial applicability.
- Cyanidation reactions require careful control of temperature and catalyst choice to maximize yield and minimize side reactions.
- The oxidation step with hydrogen peroxide and sodium tungstate is mild and environmentally favorable compared to harsher oxidants.
- Safety and waste management are critical, especially when using phosphorus oxychloride and cyanide salts, necessitating process optimization for industrial scale.
- Alternative synthetic routes have been explored to improve atom economy and reduce hazardous reagents, such as avoiding large fragment intermediates and using direct ammonolysis of dichloropyridines.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile, and how should data interpretation proceed?
- Answer: Use Fourier-transform infrared (FTIR) and Raman spectroscopy to identify functional groups like the nitrile (-C≡N, ~2240 cm⁻¹) and pyridine ring vibrations. Compare experimental data with computational predictions (e.g., B3LYP/6-311++G** or B3PW91/cc-pVTZ) to validate molecular geometry and vibrational modes. Discrepancies may arise from solvent effects or basis set limitations, necessitating iterative refinement of computational models .
Q. What synthetic strategies are effective for introducing the nitrile group in this compound?
- Answer: Consider Michael addition of cyanide sources (e.g., trimethylsilyl cyanide) to α,β-unsaturated intermediates, as demonstrated in analogous nitrile syntheses . Optimize steric effects from the 6-methyl group by adjusting catalysts (e.g., Lewis acids) or reaction temperatures. Protect reactive sites (e.g., chloro substituents) during cyanation steps to prevent side reactions.
Q. How should researchers handle solubility challenges during purification of this compound?
- Answer: Employ mixed-solvent recrystallization (e.g., acetonitrile/water) to improve yield. For chromatographic purification, use reversed-phase HPLC with acetonitrile/water gradients (40–70% acetonitrile) and 0.1% formic acid to enhance peak resolution. Validate methods using acetonitrile-dissolved standards to ensure reproducibility .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Answer: DFT methods (e.g., B3PW91/cc-pVTZ) calculate frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the chloro substituent’s electron-withdrawing effect creates electron-deficient regions on the pyridine ring, favoring nucleophilic aromatic substitution. Transition state modeling further elucidates activation barriers for reactions like nitrile hydrolysis .
Q. What systematic approaches resolve contradictions between experimental and computational spectroscopic data?
- Answer: First, verify basis set adequacy (e.g., 6-311++G** vs. cc-pVTZ) and solvent models (e.g., polarizable continuum model). If discrepancies persist in nitrile stretching frequencies, apply anharmonic corrections or re-examine experimental conditions (e.g., laser power in Raman spectroscopy). Cross-validate with NMR chemical shift calculations .
Q. How does the nitrile group influence regioselectivity in cross-coupling reactions involving this compound?
- Answer: The nitrile’s electron-withdrawing nature directs coupling reactions to meta positions relative to the pyridine nitrogen. Use palladium catalysts with bulky ligands (e.g., XPhos) to enhance selectivity. Monitor reaction progress via LC-MS with acetonitrile-based mobile phases to detect intermediates .
Q. What mechanistic insights guide the optimization of catalytic hydrogenation for reducing the nitrile group?
- Answer: Raney nickel or palladium-on-carbon in acidic media (e.g., HCl/ethanol) selectively reduces the nitrile to an amine. DFT-derived charge density maps predict adsorption sites on the catalyst surface, while kinetic studies identify rate-limiting steps (e.g., H₂ dissociation). Control hydrogen pressure to avoid over-reduction of the pyridine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
